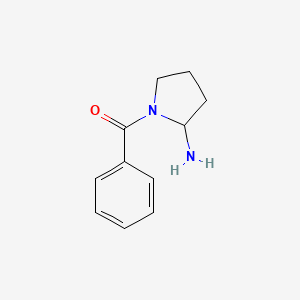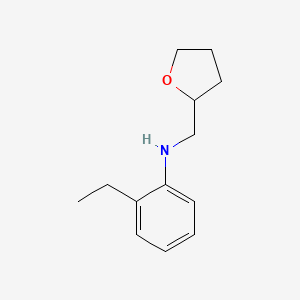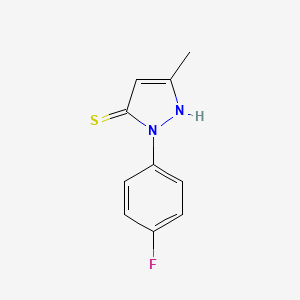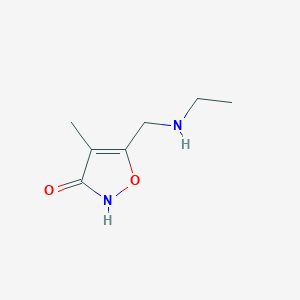
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry makes it valuable in enantioselective synthesis, where the spatial arrangement of atoms is crucial for the biological activity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as L-proline.
Esterification: The carboxyl group of L-proline is esterified using methanol in the presence of an acid catalyst to form methyl L-prolinate.
Hydroxylation: The ester is then hydroxylated at the 1-position using a suitable oxidizing agent, such as osmium tetroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Using continuous flow reactors to achieve efficient esterification.
Catalytic Hydroxylation: Employing catalytic systems that allow for selective hydroxylation with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (S)-Methyl 1-oxopyrrolidine-2-carboxylate.
Reduction: Formation of (S)-Methyl 1-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s stereochemistry ensures that it fits precisely into chiral environments, enhancing its efficacy in enantioselective synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-hydroxypyrrolidine-2-carboxylate: The racemic mixture of the compound.
Methyl 1-hydroxyproline: A structurally similar compound with a different stereochemistry.
Methyl 1-hydroxy-2-pyrrolidone: Another related compound with a different functional group.
Uniqueness
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which makes it highly valuable in enantioselective synthesis. Its ability to form specific interactions with chiral environments distinguishes it from its racemic or structurally similar counterparts.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl (2S)-1-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(8)5-3-2-4-7(5)9/h5,9H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
QYZUBBDYJGKUBR-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCN1O |
SMILES canónico |
COC(=O)C1CCCN1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



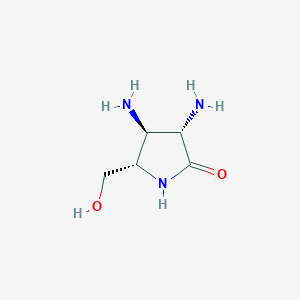


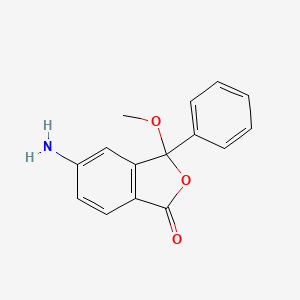
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)
